Metoxibutropate
Overview
Description
Mechanism of Action
Target of Action
Metoxibutropate, also known as Ibuprofen guaiacol ester, is a prodrug . Prodrugs are often used to improve the bioavailability of a drug, and in this case, this compound is designed to enhance the properties of Ibuprofen . The primary targets of Ibuprofen are cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that cause inflammation and pain .
Mode of Action
As a prodrug, this compound is metabolized in the body to release the active drug, Ibuprofen . Ibuprofen acts by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. This results in decreased inflammation and pain .
Biochemical Pathways
The biochemical pathway primarily affected by Ibuprofen is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the cyclooxygenase enzymes in this pathway, Ibuprofen effectively reduces the production of these prostaglandins .
Pharmacokinetics
As a prodrug, it is expected to have improved absorption and bioavailability compared to ibuprofen . Once absorbed, it is metabolized to release the active drug, Ibuprofen
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis by the active drug, Ibuprofen . On a molecular level, this involves the inhibition of the cyclooxygenase enzymes. On a cellular level, this results in decreased inflammation and pain sensation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen guaiacol ester can be achieved through esterification reactions. One common method involves the direct esterification of ibuprofen with guaiacol using a biocatalyst such as porcine pancreas lipase (PPL) in a biphasic system of hexane and water . This method is advantageous due to its simplicity and the use of a cheap biocatalyst.
Industrial Production Methods
Industrial production of ibuprofen guaiacol ester typically involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen guaiacol ester undergoes various chemical reactions, including:
Esterification: The formation of the ester bond between ibuprofen and guaiacol.
Hydrolysis: The ester bond can be hydrolyzed back to ibuprofen and guaiacol under acidic or basic conditions.
Oxidation and Reduction: These reactions can modify the functional groups on the ibuprofen or guaiacol moieties.
Common Reagents and Conditions
Esterification: Catalysts such as porcine pancreas lipase (PPL) in a biphasic system of hexane and water.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Hydrolysis: Ibuprofen and guaiacol are the major products formed when ibuprofen guaiacol ester undergoes hydrolysis.
Scientific Research Applications
Ibuprofen guaiacol ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Potential therapeutic agent for treating conditions like edema and fever.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.
Guaiacol: An organic compound with antiseptic and expectorant properties.
Mefenamic Acid-Guaiacol Ester: Another ester compound with similar anti-inflammatory properties.
Uniqueness
Ibuprofen guaiacol ester is unique due to its combined properties of ibuprofen and guaiacol, offering both anti-inflammatory and antiseptic effects. This combination can potentially reduce gastrointestinal toxicity compared to ibuprofen alone .
Properties
IUPAC Name |
(2-methoxyphenyl) 2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)13-16-9-11-17(12-10-16)15(3)20(21)23-19-8-6-5-7-18(19)22-4/h5-12,14-15H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWRGBTEHAPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984948 | |
Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66332-77-2 | |
Record name | 2-Methoxyphenyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66332-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoxibutropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl 2-(4-isobutylphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOXIBUTROPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N623MNK8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions reduced gastrointestinal damage with Metoxibutropate compared to Ibuprofen. What could be the reason?
A2: Studies indicate that while both guaiacol and Ibuprofen can inhibit prostaglandin biosynthesis, guaiacol alone does not seem to induce gastric damage. [] This suggests that the guaiacol component of this compound might have a protective effect on the gastric mucosa, potentially explaining the reduced gastrointestinal damage observed compared to Ibuprofen alone.
Q2: What analytical methods have been employed to study this compound?
A4: High-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of this compound and its related substances. [] This method allows for the separation and quantification of the drug in complex mixtures, enabling researchers to study its pharmacokinetics and stability.
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